molecular formula C13H15ClFNO4S B7343738 (2R,4R)-1-(3-chloro-2-fluorophenyl)sulfonyl-2-methylpiperidine-4-carboxylic acid

(2R,4R)-1-(3-chloro-2-fluorophenyl)sulfonyl-2-methylpiperidine-4-carboxylic acid

Cat. No. B7343738
M. Wt: 335.78 g/mol
InChI Key: HFMOZJUDSMXERA-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-1-(3-chloro-2-fluorophenyl)sulfonyl-2-methylpiperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTRinh-172, and it has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

CFTRinh-172 acts as a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It binds to the CFTR protein and prevents the opening of the chloride channel, which leads to a decrease in chloride secretion.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to have several biochemical and physiological effects. It has been found to increase the stability of the CFTR protein and prevent its degradation, thus improving its function. It has also been shown to reduce inflammation and mucus production in the airways, which can improve lung function in patients with cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFTRinh-172 is its specificity for the CFTR chloride channel, which makes it a useful tool for studying the function of this channel in various biological systems. However, one of the limitations of CFTRinh-172 is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for the study of CFTRinh-172. One potential direction is the development of more potent and selective inhibitors of the CFTR chloride channel, which can be used to improve the treatment of cystic fibrosis and other diseases that involve this channel. Another direction is the study of the effects of CFTRinh-172 on other biological systems, such as the gastrointestinal tract and the reproductive system. Additionally, the potential use of CFTRinh-172 as a therapeutic agent for other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease, is an area of active research.

Synthesis Methods

The synthesis of CFTRinh-172 involves several steps, including the reaction of 3-chloro-2-fluorobenzene with 2-methylpiperidine, followed by the reaction with p-toluenesulfonyl chloride. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

CFTRinh-172 has been used in various scientific research applications, including the study of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory and digestive systems, and CFTRinh-172 has been found to increase chloride secretion in the airway epithelium, thus improving lung function in patients with cystic fibrosis.

properties

IUPAC Name

(2R,4R)-1-(3-chloro-2-fluorophenyl)sulfonyl-2-methylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO4S/c1-8-7-9(13(17)18)5-6-16(8)21(19,20)11-4-2-3-10(14)12(11)15/h2-4,8-9H,5-7H2,1H3,(H,17,18)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMOZJUDSMXERA-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1S(=O)(=O)C2=C(C(=CC=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1S(=O)(=O)C2=C(C(=CC=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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